2-(3,5-Dichlorophenyl)thiophene
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Overview
Description
2-(3,5-Dichlorophenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the 3,5-dichlorophenyl group attached to the thiophene ring imparts unique chemical and physical properties to this compound. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)thiophene typically involves the coupling of a thiophene derivative with a 3,5-dichlorophenyl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a 3,5-dichlorophenyl halide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or DMF, with a base like potassium carbonate to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(3,5-Dichlorophenyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3,5-dichlorophenyl group can enhance the compound’s binding affinity and specificity towards certain targets. In materials science, the electronic properties of the thiophene ring contribute to its functionality in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiophene: Lacks the chlorine substituents, resulting in different chemical and physical properties.
2-(3,4-Dichlorophenyl)thiophene: Similar structure but with chlorine atoms in different positions, leading to variations in reactivity and applications.
2-(3,5-Dibromophenyl)thiophene:
Uniqueness
2-(3,5-Dichlorophenyl)thiophene is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
651329-42-9 |
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Molecular Formula |
C10H6Cl2S |
Molecular Weight |
229.12 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)thiophene |
InChI |
InChI=1S/C10H6Cl2S/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6H |
InChI Key |
UOQJFUWRQJNPLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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